molecular formula C8H17ClN2S B1392747 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride CAS No. 1221575-00-3

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride

Cat. No.: B1392747
CAS No.: 1221575-00-3
M. Wt: 208.75 g/mol
InChI Key: OZLQBWUSAZVWQU-UHFFFAOYSA-N
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Description

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and two nitrogen atoms within its spirocyclic framework. It is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It has been synthesized and investigated for its anti-ulcer activity , suggesting that it may target pathways involved in gastric ulcer formation.

Mode of Action

It has been found to possess anti-ulcer activity comparable with that of omeprazole , a proton pump inhibitor that reduces stomach acid production. This suggests that 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride may interact with its targets to modulate acid production or enhance mucosal protection in the stomach.

Result of Action

This compound has been found to possess anti-ulcer activity comparable with that of omeprazole . This suggests that the compound’s action results in a reduction of gastric ulcer formation, potentially through modulation of acid production or enhancement of mucosal protection in the stomach.

Biochemical Analysis

Biochemical Properties

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by a high binding affinity, leading to the inhibition of the kinase activity of RIPK1 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in U937 cells, a model for necroptosis, this compound has been shown to exhibit significant anti-necroptotic activity . This compound affects the expression of genes involved in cell death pathways and alters cellular metabolism by inhibiting key enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in necroptosis and promotes cell survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of necroptosis and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and other cell death pathways . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy production and utilization. For example, by inhibiting RIPK1, this compound can alter the balance between glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm where it interacts with RIPK1 and other signaling molecules. The precise localization of this compound within cells determines its effectiveness in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride typically involves a multi-step process. One common method includes the condensation of ketones, such as 4-methylcyclohexanone, with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-octyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

8-methyl-1-thia-4,8-diazaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S.ClH/c1-10-5-2-8(3-6-10)9-4-7-11-8;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLQBWUSAZVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)NCCS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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